Structural Uniqueness vs. 2-(Trifluoromethyl)pyridine
The target compound features a 2-(1,1,2,2-tetrafluoro-2-phenylethyl) substituent, which differs fundamentally from simpler fluorinated analogs like 2-(trifluoromethyl)pyridine. The specific combination of a tetrafluoroethyl linker and a phenyl ring creates a distinct spatial and electronic profile not found in smaller, less complex fluorinated pyridines [1]. While no direct comparative assays were located in the public domain, the molecular structure itself provides the key point of differentiation. The SMILES string for the target is FC(F)(c1ccccc1)C(F)(F)c1ccccn1, whereas for 2-(trifluoromethyl)pyridine it is FC(F)(F)c1ccccn1 . This structural difference is quantifiable: the target has a molecular weight of 255.21 g/mol compared to 147.10 g/mol for the comparator, reflecting the additional C8H5F group [2].
| Evidence Dimension | Molecular Structure and Mass |
|---|---|
| Target Compound Data | SMILES: FC(F)(c1ccccc1)C(F)(F)c1ccccn1; MW: 255.21 g/mol |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridine (CAS 368-48-9); SMILES: FC(F)(F)c1ccccn1; MW: 147.10 g/mol |
| Quantified Difference | MW difference: +108.11 g/mol (73% increase); presence of a phenyl ring and additional CF2 group |
| Conditions | Structural analysis based on reported molecular formulas and SMILES strings. |
Why This Matters
This structural distinction is critical for applications requiring a specific hydrophobic/aromatic handle that cannot be achieved with simpler, less sterically demanding trifluoromethyl groups.
- [1] PubChem. 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine. CID 75534877. Accessed April 17, 2026. View Source
- [2] PubChem. 2-(Trifluoromethyl)pyridine. CID 14066. Accessed April 17, 2026. View Source
